molecular formula C15H15N5O2 B11392348 N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide

Cat. No.: B11392348
M. Wt: 297.31 g/mol
InChI Key: SXKUXYABZVITJW-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a benzamide moiety. The presence of dimethyl and oxo groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The reaction proceeds under mild conditions, often at room temperature, and involves the use of common reagents such as iron (III) chloride for oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and benzamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide involves the inhibition of specific enzymes. For instance, it targets CDK2/cyclin A2, leading to the disruption of the cell cycle and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide stands out due to its specific substitution pattern and the presence of both dimethyl and oxo groups. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide

InChI

InChI=1S/C15H15N5O2/c1-8-4-6-11(7-5-8)12(21)17-14-18-15-16-10(3)9(2)13(22)20(15)19-14/h4-7H,1-3H3,(H2,16,17,18,19,21)

InChI Key

SXKUXYABZVITJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=NC(=C(C(=O)N3N2)C)C

Origin of Product

United States

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